molecular formula C8H3F4IO B14773424 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde

2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde

Cat. No.: B14773424
M. Wt: 318.01 g/mol
InChI Key: HDAWQUUAWOEYMH-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F4IO It is a benzaldehyde derivative characterized by the presence of fluorine, iodine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzoic acid, while reduction yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the steric effects of the iodine atom. These factors affect the compound’s interactions with other molecules and its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-iodo-3-(trifluoromethyl)benzamide

Uniqueness

2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric properties that influence its reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H3F4IO

Molecular Weight

318.01 g/mol

IUPAC Name

2-fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(13)2-6(7)8(10,11)12/h1-3H

InChI Key

HDAWQUUAWOEYMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)I

Origin of Product

United States

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